molecular formula C9H11ClN2O B1371708 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1214232-17-3

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No. B1371708
M. Wt: 198.65 g/mol
InChI Key: QZCMXLZRLMETHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound with the empirical formula C9H11ClN2O . It is a derivative of indole, a heterocyclic aromatic organic compound.


Molecular Structure Analysis

The molecular structure of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride can be represented by the InChI code: 1S/C9H10N2O.ClH/c1-5-2-3-7-6 (4-5)8 (10)9 (12)11-7;/h2-4,11-12H,10H2,1H3;1H .


Physical And Chemical Properties Analysis

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride is a solid at room temperature . Its molecular weight is 198.65 .

Scientific Research Applications

Antitumor Activity

A study by Nguyen et al. (1990) explored the synthesis of compounds related to 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, particularly focusing on their antitumor activity. They found that certain derivatives showed promising antineoplastic properties (Nguyen et al., 1990).

Antimicrobial Evaluation

Thadhaney et al. (2010) conducted research on derivatives of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, assessing their antimicrobial activity. Their findings indicated significant antimicrobial properties for these compounds (Thadhaney et al., 2010).

Synthesis and Antiviral Activity

Ivashchenko et al. (2014) researched the synthesis and antiviral activity of derivatives of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride. Their study found these compounds to be effective in suppressing influenza virus replication in cell cultures and in vivo models (Ivashchenko et al., 2014).

Metal Chelates as Antibacterial and Antifungal Agents

Khalid et al. (2020) explored the potential of isatin-derived ligands, closely related to 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, as antibacterial and antifungal agents. Their findings showed that these metal chelates were more biologically active than their uncomplexed ligands (Khalid et al., 2020).

Anticoccidial and Antimicrobial Activity

Research by Georgiadis (1976) indicated that certain derivatives of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride showed significant activity as coccidiostats and maintained these activities upon reduction. This study highlighted their potential in antimicrobial applications (Georgiadis, 1976).

Safety And Hazards

The safety data sheet (SDS) for 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride indicates that it may cause eye irritation (H319). Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

3-amino-5-methyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-5-2-3-7-6(4-5)8(10)9(12)11-7;/h2-4,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCMXLZRLMETHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

CAS RN

1214232-17-3
Record name 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.